![molecular formula C5H5N3O2 B112790 5-Aminopyrimidine-2-carboxylic Acid CAS No. 56621-98-8](/img/structure/B112790.png)
5-Aminopyrimidine-2-carboxylic Acid
Overview
Description
5-Aminopyrimidine-2-carboxylic Acid is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical and dyestuff field . It is also known as 2-Aminopyrimidine-5-carboxylic acid .
Synthesis Analysis
Research developments in the syntheses of pyrimidines have been reported. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring. Numerous natural and synthetic pyrimidines are known to exist .
Molecular Structure Analysis
The molecular formula of 5-Aminopyrimidine-2-carboxylic Acid is C5H5N3O2 . The structure of this compound has been studied in detail .
Chemical Reactions Analysis
Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Physical And Chemical Properties Analysis
The molecular weight of 5-Aminopyrimidine-2-carboxylic Acid is 139.11 g/mol . The melting point is >300 °C .
Scientific Research Applications
Anti-inflammatory Pharmacology
5-Aminopyrimidine-2-carboxylic Acid: derivatives have been studied for their potential anti-inflammatory properties. These compounds can inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins . This suggests that they could be developed into novel anti-inflammatory medications with targeted effects on specific inflammatory pathways.
Metal-Organic Frameworks (MOFs)
In the field of materials science, 5-Aminopyrimidine-2-carboxylic Acid has been utilized to construct three-dimensional hydrogen-bonded porous metal-organic frameworks (MOFs) . These MOFs exhibit moderate uptake of hydrogen gas and show promise in natural gas separation with high selectivity, particularly for ethane over methane. This application is crucial for the purification and efficient utilization of natural gas.
Synthesis of Pyrimidine Derivatives
The compound serves as a precursor in the synthesis of various pyrimidine derivatives. These derivatives are of interest due to their wide range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities . The synthesis process and the resulting compounds’ structure-activity relationships are areas of active research.
Analytical Chemistry
In analytical chemistry, 5-Aminopyrimidine-2-carboxylic Acid can be used to form salts and cocrystals with carboxylic acids. These formations are studied to understand the extent of proton transfer and the resulting properties of the solid forms . Such research can lead to the development of new analytical methods and materials.
Computational Chemistry
Computational studies involving 5-Aminopyrimidine-2-carboxylic Acid help in predicting the behavior of its derivatives in various chemical environments. These studies can provide insights into the molecular interactions and stability of the compounds, which is valuable for designing drugs and materials with specific properties .
Mechanism of Action
Target of Action
5-Aminopyrimidine-2-carboxylic Acid is a pyrimidine derivative . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . .
Mode of Action
The mode of action of pyrimidines, in general, is attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins
Biochemical Pathways
Pyrimidines are involved in various biochemical pathways due to their wide range of pharmacological effects . .
Result of Action
Pyrimidines are known to exhibit potent anti-inflammatory effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-aminopyrimidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c6-3-1-7-4(5(9)10)8-2-3/h1-2H,6H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQGXKOUBNWXJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480853 | |
Record name | 5-Aminopyrimidine-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aminopyrimidine-2-carboxylic Acid | |
CAS RN |
56621-98-8 | |
Record name | 5-Aminopyrimidine-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.